molecular formula C12H10ClNO2S B1606841 N-(2-Chlorophenyl)benzenesulfonamide CAS No. 21226-30-2

N-(2-Chlorophenyl)benzenesulfonamide

Cat. No.: B1606841
CAS No.: 21226-30-2
M. Wt: 267.73 g/mol
InChI Key: KMSWCQQQRKBBAH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)benzenesulfonamide is a high-purity chemical reagent designed for advanced scientific research and development. This compound is a member of the diaryl sulfonamide class, which is extensively investigated in medicinal chemistry and materials science for its diverse biological activities and interesting solid-state properties . Researchers utilize this compound as a key model substance in thermodynamic studies to understand fundamental processes like sublimation, solubility, and solvation . The insights gained from such research are crucial for analyzing the physical stability of formulations and the passive transport of drug molecules across biological membranes . In the field of crystal engineering, this compound serves as an excellent subject for investigating how molecular structure and substituent position influence crystal lattice architecture, hydrogen-bonding networks, and the overall energetics of the solid state . The geometric parameters of the sulfonamide group in such molecules are generally consistent, but the nature and position of substituents can significantly affect molecular conformation and intermolecular interactions in the crystal . Furthermore, sulfonamide derivatives are known to exhibit a range of pharmacological properties and are studied as potential enzyme inhibitors . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSWCQQQRKBBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291111
Record name N-(2-Chlorophenyl)benzenesulfonamide
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Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21226-30-2
Record name NSC73196
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl Benzenesulfonamide

Established Synthetic Routes to N-(2-Chlorophenyl)benzenesulfonamide

The creation of the sulfonamide bond in this compound is a cornerstone of its synthesis, with various methods developed to optimize this process.

Conventional Synthetic Protocols and Optimization Strategies

The most traditional and widely practiced method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with 2-chloroaniline (B154045). This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is often employed as both a solvent and a base in this context.

Optimization of this conventional protocol often involves exploring different solvents and bases to improve yield and purity. For instance, using a mixture of acetone (B3395972) and pyridine can facilitate the reaction. nih.gov The reaction conditions, such as temperature and reaction time, are also critical parameters that are fine-tuned to maximize the output of the desired product.

A representative conventional synthesis is detailed in the table below:

ReactantsBase/SolventReaction ConditionsYield
Benzenesulfonyl chloride, 2-chloroanilinePyridine/AcetoneStirring at room temperatureGood

This table illustrates a typical conventional synthesis of this compound.

Catalytic Approaches in the Formation of the Sulfonamide Linkage

Modern synthetic chemistry has seen a shift towards catalytic methods for the formation of the sulfonamide linkage, offering milder reaction conditions and broader substrate scope. Copper- and palladium-catalyzed cross-coupling reactions are at the forefront of these advancements.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a powerful tool for this transformation. These reactions can be performed with aryl halides (iodides and bromides) and a sulfonamide in the presence of a copper catalyst, a ligand, and a base. nie.edu.sg Ligand-free copper iodide systems have also been developed, simplifying the reaction setup. researchgate.net Microwave heating has been shown to accelerate these copper-catalyzed reactions significantly. nie.edu.sg

Palladium-catalyzed reactions also offer an efficient route. For instance, palladium-catalyzed intramolecular allylic amidation via decarboxylative aromatization has been used to synthesize related N-allyl-N-aryl sulfonamides. researchgate.net While not a direct synthesis of the title compound, this methodology highlights the versatility of palladium catalysis in forming C-N bonds in sulfonamide systems.

The following table summarizes representative catalytic approaches:

Catalyst SystemReactantsSolvent/BaseKey Features
Copper(I) iodide (CuI)Benzenesulfonamide (B165840), 2-chloroiodobenzeneDMF/K₃PO₄Ligand-free conditions, good to excellent yields. researchgate.net
Palladium(0) catalystBenzenesulfonamide, 2-chlorophenyl triflateToluene/Cs₂CO₃Utilizes a triflate leaving group.

This table presents examples of catalytic systems used for the synthesis of N-aryl sulfonamides.

One-Pot Synthesis Techniques for Enhanced Efficiency

To improve process efficiency, reduce waste, and save time, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.

A notable one-pot, two-stage synthesis of diaryl sulfonamides involves a sequential iron- and copper-catalyzed process. The first stage is a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. researchgate.net While this specific example focuses on para-substitution, the principle can be adapted for the synthesis of ortho-substituted analogues like this compound by starting with an appropriately pre-functionalized arene.

Another innovative one-pot approach leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, which are then aminated in the same pot to form the sulfonamide. acs.org This method avoids the need to pre-functionalize the starting materials.

Synthesis of Substituted this compound Analogues

The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts.

Design Principles for Derivative Synthesis

The design of substituted analogues is typically guided by the desired properties of the final molecule. For instance, in drug discovery, modifications are made to enhance potency, selectivity, or pharmacokinetic properties. This can involve introducing a variety of substituents on either the benzenesulfonyl ring or the 2-chlorophenyl ring.

Common synthetic strategies for creating these analogues include:

Starting from substituted raw materials: Utilizing substituted benzenesulfonyl chlorides or substituted 2-chloroanilines in the conventional or catalytic coupling reactions.

Post-sulfonamidation modification: Performing chemical transformations on the this compound backbone. This could involve, for example, nitration followed by reduction to an amino group, which can then be further functionalized.

For example, the synthesis of benzenesulfonamide-containing phenylalanine derivatives has been achieved by reacting a phenylalanine-based amine with various substituted benzenesulfonyl chlorides. researchgate.net

Regioselective and Stereoselective Synthetic Challenges

The synthesis of substituted this compound analogues is not without its challenges, particularly concerning regioselectivity and stereoselectivity.

Regioselective Challenges:

The presence of the ortho-chloro substituent on the aniline (B41778) ring can pose a significant challenge in N-arylation reactions. The steric hindrance from the ortho-substituent can decrease the reactivity of the amine, leading to lower yields compared to its meta- and para-substituted counterparts. nie.edu.sg This steric impediment can also influence the regioselectivity of further substitutions on the aromatic rings. For instance, electrophilic aromatic substitution on the 2-chlorophenyl ring will be directed by both the activating sulfonamide group and the deactivating but ortho-, para-directing chloro group, potentially leading to a mixture of products. Rhodium-catalyzed ortho-olefination directed by the sulfonamide group is one strategy to achieve regioselective C-H functionalization. acs.org

Stereoselective Challenges:

A significant stereochemical challenge in this class of compounds is the potential for atropisomerism. Due to the steric clash between the ortho-substituent (the chlorine atom) and the bulky benzenesulfonyl group, rotation around the N-C(aryl) bond can be restricted. If the rotational barrier is high enough, stable, separable atropisomers can exist. The synthesis of a single atropisomer, known as atroposelective synthesis, is a complex task. rsc.orgresearchgate.netrsc.org This often requires the use of chiral catalysts or auxiliaries to control the spatial orientation of the groups during the bond-forming step. Recent advances in stereoselective synthesis have focused on intramolecular acyl transfer and catalytic halogenation to create atropisomeric amides and related structures. rsc.orgnih.gov

Exploration of Novel Precursors and Reaction Conditions

The synthesis of N-aryl benzenesulfonamides is a cornerstone of organic synthesis, with traditional methods continually being refined and novel pathways being explored to enhance efficiency and structural diversity.

The conventional synthesis of this compound typically involves the reaction of 2-chloroaniline with benzenesulfonyl chloride. nih.gov A common procedure includes boiling the stoichiometric mixture of these precursors, followed by cooling and precipitation in ice-cold water to yield the solid product. nih.govnih.gov The crude solid is then typically purified by recrystallization. nih.govnih.gov A variation of this involves preparing the sulfonyl chloride in situ. For instance, reacting a starting material like chlorobenzene (B131634) with chlorosulfonic acid generates 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-chloroaniline. nih.gov

In the pursuit of novel reaction pathways, researchers have investigated alternative precursors and catalytic systems. One innovative approach avoids potentially genotoxic aromatic amines and instead utilizes aryl azides as nitrene precursors. nih.gov A dual copper and photoredox catalysis system enables the S(O)₂–N coupling between S(O)₂–H compounds and aryl azides. This method is advantageous as it proceeds under mild, redox-neutral conditions and produces nitrogen gas as the only byproduct. nih.gov

Furthermore, the reactivity of this compound itself has been explored to create more complex heterocyclic structures. A notable example is the construction of 1-sulfonyl-1H-indoles. In this transformation, N-(2-Chlorophenyl)sulfonamide is reacted with calcium carbide, which serves as an inexpensive and easy-to-handle solid source of acetylene. researchgate.net The reaction is typically performed in DMF at elevated temperatures with a palladium catalyst and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net

Table 1: Comparison of Synthetic Conditions for Sulfonamides

MethodPrecursorsKey Reaction ConditionsPrimary AdvantageReference
Conventional Synthesis2-Chloroaniline, Benzenesulfonyl ChlorideBoiling, then precipitation in cold waterStraightforward, well-established method nih.gov
Dual CatalysisAryl Azide, S(O)₂–H CompoundDual copper and visible light catalysis, mild conditionsAvoids aromatic amine precursors, clean reaction nih.gov
Indole SynthesisN-(2-chlorophenyl)sulfonamide, Calcium CarbidePd catalyst, DBU base, 120 °C in DMFUtilizes the product as a precursor for complex heterocycles researchgate.net

Green Chemistry Principles in the Synthesis of Benzenesulfonamides

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to reduce environmental impact, improve safety, and enhance efficiency. Key areas of focus include the use of alternative solvents, energy sources, and catalytic systems.

A significant advancement is the use of water as a solvent, which is a benign and environmentally friendly alternative to volatile organic compounds. rsc.orgsci-hub.se Facile and efficient synthesis of sulfonamides has been demonstrated in water, often in the presence of a base like sodium carbonate, which acts as an HCl scavenger. researchgate.netsci-hub.se Some reactions can even be performed under neat (solvent-free) conditions, representing an ideal green chemistry approach by completely eliminating solvent use. sci-hub.se

Catalysis plays a vital role in green synthesis. The development of metal-free radical annulation-hydrofunctionalization reactions and the use of dual copper and visible light catalysis for S(O)₂–N bond formation are examples of how modern catalysis can lead to milder and more efficient processes. nih.gov Visible light as a renewable energy source is particularly attractive for activating molecules like aryl azides without the need for high temperatures or harsh reagents. nih.gov

Table 2: Green Chemistry Approaches in Benzenesulfonamide Synthesis

PrincipleMethod/TechniqueDescriptionReference
Alternative SolventsSynthesis in WaterWater is used as the reaction medium, often with a base, reducing the need for volatile organic solvents. rsc.orgsci-hub.se
Solvent-Free ReactionsNeat Reaction ConditionsSulfonylation of amines with arylsulfonyl chlorides is performed at room temperature without any solvent. sci-hub.se
Alternative Energy SourcesVisible Light Photoredox CatalysisVisible light is used to induce the coupling of aryl azides and S(O)₂–H compounds under mild conditions. nih.gov
Atom Economy/Waste ReductionGas-Phase AminationUsing ammonia (B1221849) gas instead of aqueous ammonia reduces alkali consumption and avoids high-salt wastewater. google.com
Alternative ReagentsElectrochemical SynthesisEliminates the need for expensive chemical oxidants, providing a greener and more cost-effective route. chemistryworld.com

Advanced Purification and Isolation Methodologies for Sulfonamide Products

The purity of a chemical compound is paramount, and various methodologies, from classical techniques to modern advanced systems, are employed for the purification and isolation of sulfonamides.

Recrystallization is the most common and well-established method for purifying solid sulfonamide products like this compound. nih.govnih.gov The crude product is dissolved in a suitable hot solvent, such as dilute ethanol (B145695), and allowed to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor. nih.govnih.gov For industrial applications, more controlled crystallization processes are developed. A patented process for sulfathiazole, for example, uses crystallization from an aqueous alcohol solution (such as 70% isopropanol) with specific cooling protocols to produce crystals that are not only high in purity but also free-flowing and stable to heat sterilization. google.com

For the removal of sulfonamides from aqueous solutions, particularly in environmental remediation contexts, advanced adsorption techniques have been developed. These methods utilize novel materials with high surface areas and specific affinities for sulfonamides. Examples include:

MXene-decorated Bismuth Ferrite Nanocomposites (BiFeO₃/MXene): These materials show good performance and reusability for adsorbing various sulfonamides from water. nih.gov

N-doped Magnetic Biochar: This economical and environmentally friendly adsorbent demonstrates high removal efficiency for sulfonamides through mechanisms like π–π EDA interactions and Lewis acid–base interactions. acs.org The adsorbent can be regenerated and reused over multiple cycles. acs.org

In the realm of analytical chemistry and small-scale isolation, microextraction techniques offer rapid and efficient separation. Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with High-Performance Liquid Chromatography (HPLC) is a powerful method for the simultaneous extraction and determination of sulfonamides in complex matrices like environmental water. mdpi.com This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, followed by ultrasonication to form a cloudy solution, which enhances the extraction of the analytes into the fine droplets of the extraction solvent. mdpi.com

Table 3: Purification and Isolation Methodologies for Sulfonamides

MethodologyPrincipleApplicationKey FeaturesReference
RecrystallizationDifferential solubility in a solvent at different temperatures.Purification of solid, crude products.Simple, effective for crystalline solids. Solvent choice is critical. nih.govnih.gov
Controlled CrystallizationControlled cooling of a specific solvent system.Industrial production of pure, physically stable powders.Produces free-flowing, sterilizable particles of a specific size range. google.com
AdsorptionBinding of sulfonamides to the surface of a solid adsorbent.Removal from aqueous solutions (e.g., wastewater treatment).High efficiency; uses advanced materials like BiFeO₃/MXene or magnetic biochar; reusable. nih.govacs.org
UA-DLLMEMicroextraction using a ternary solvent system enhanced by ultrasound.Analytical pre-concentration and extraction from complex samples.Fast, low solvent consumption, high enrichment factor. mdpi.com

Compound Index

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(2-Chlorophenyl)benzenesulfonamide and understanding the electronic environment of its constituent atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region. The protons of the unsubstituted benzene (B151609) ring would typically appear as a multiplet. The four protons of the 2-chlorophenyl group would also exhibit multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the sulfonamide bridge. The N-H proton of the sulfonamide group is anticipated to appear as a singlet, with its chemical shift being sensitive to the solvent and concentration. For comparison, in various p-substituted benzenesulfonamides, the aromatic protons are observed in the range of 7.22 to 8.37 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbon atom attached to the chlorine (C-Cl) in the chlorophenyl ring is expected to be significantly shifted. The carbons of the benzenesulfonyl group and the 2-chlorophenyl group would resonate at characteristic positions, reflecting their electronic environments. In related sulfonamides, the aromatic carbons typically appear in the range of 114 to 150 ppm. rsc.org

Vibrational (Infrared and Raman) Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, the key vibrational modes are associated with the N-H, S=O, and C-Cl bonds.

The N-H stretching vibration in solid-state sulfonamides is typically observed in the region of 3200-3400 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong absorbers in the IR spectrum and are expected to appear around 1380-1310 cm⁻¹ and 1190-1140 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration for simple organic chloro compounds is generally found in the 750-700 cm⁻¹ region. uantwerpen.be

A summary of expected vibrational frequencies is presented below:

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3200 - 3400
SO₂ Asymmetric Stretch1380 - 1310
SO₂ Symmetric Stretch1190 - 1140
C-Cl Stretch700 - 750

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of this compound. The predicted monoisotopic mass of the molecule (C₁₂H₁₀ClNO₂S) is 267.0121 Da. uni.lu

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern under electron ionization would likely involve the cleavage of the S-N bond, leading to the formation of benzenesulfonyl (m/z 141) and 2-chlorophenylamino (m/z 126) fragments. Further fragmentation of the benzenesulfonyl cation would produce the phenyl cation (m/z 77).

X-ray Crystallographic Investigations of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed in the provided search results, extensive studies on closely related analogs, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, offer significant insights into its likely solid-state conformation. rsc.orgchemicalbook.com

Single-Crystal X-ray Diffraction Analysis of Solid-State Structure

In the crystal structure of the closely related 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the molecule exhibits a twisted conformation at the sulfur atom. rsc.orgchemicalbook.com The crystal packing is characterized by the formation of dimeric aggregates stabilized by N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. rsc.orgchemicalbook.com

An important feature is the presence of an intramolecular N-H···Cl hydrogen bond. rsc.orgchemicalbook.com The conformation of the N-H bond in the C-SO₂-NH-C segment is syn to the ortho-chloro group in the adjacent aniline (B41778) ring. rsc.orgchemicalbook.com

Analysis of Conformational Isomerism and Torsional Angles

The conformation of arylsulfonamides is largely defined by the torsion angles around the S-N bond. In 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the C-SO₂-NH-C torsion angle is 57.6 (3)°. rsc.orgchemicalbook.com This indicates a significant twist in the molecule. For comparison, in N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, this torsion angle is -54.9 (2)°. nih.gov

The two aromatic rings, the sulfonyl benzene ring and the aniline benzene ring, are not coplanar. In 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, they are tilted relative to each other by 84.7 (1)°. rsc.orgchemicalbook.com In N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, this dihedral angle is 75.7 (1)°. nih.gov

The table below summarizes key crystallographic data for related compounds:

CompoundC-SO₂-NH-C Torsion Angle (°)Dihedral Angle between Rings (°)Reference
4-chloro-N-(2-chlorophenyl)benzenesulfonamide57.6 (3)84.7 (1) rsc.orgchemicalbook.com
N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide-54.9 (2)75.7 (1) nih.gov
N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide75.0 (2)54.97 (11) mdpi.com
2,4-dichloro-N-(2-chlorophenyl)-benzenesulfonamide54.5 (3)74.3 (1) caymanchem.com

Characterization of Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound is significantly influenced by hydrogen bonding. In the solid state, molecules are linked by N-H···O hydrogen bonds. Specifically, the hydrogen atom of the sulfonamide nitrogen (N1-H1) acts as a donor to one of the sulfonyl oxygen atoms (O2) of an adjacent molecule. researchgate.net

Below is a table detailing the geometry of the primary intermolecular hydrogen bond observed in this compound.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
N1—H1···O20.862.183.009161x, y, z-1
Data sourced from crystallographic studies of this compound and related structures.

Study of Other Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonds)

Beyond the dominant hydrogen bonding, the crystal packing of this compound is further stabilized by other, weaker non-covalent interactions.

Intramolecular Hydrogen Bonding: In several structurally similar compounds, such as 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide and N-(2-chlorophenyl)4-methylbenzenesulfonamide, an intramolecular N-H···Cl hydrogen bond is observed. nih.govnih.govresearchgate.net This interaction occurs between the amide proton and the ortho-chlorine atom on the aniline ring, creating a five-membered ring motif. This type of bond influences the conformation of the molecule, particularly the orientation of the N-H bond, which is held syn to the ortho-chloro substituent. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring introduces the possibility of halogen bonding, an interaction where the halogen acts as an electrophilic species. mdpi.com In the broader context of chlorobenzene-containing structures, halogen bonds can occur, alongside other interactions like C-H/π and π-π stacking, to direct crystal packing. nih.govnih.gov In sulfonamide co-crystals, competition between halogen bonds to oxygen/nitrogen acceptors (X···O/N) and to aromatic systems (X···π) is a known factor, with the latter sometimes being preferred. mdpi.com

Polymorphism and Solid-State Forms of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical sciences as different polymorphs can exhibit varying physical and chemical properties, such as solubility, stability, and dissolution rate. nih.govicdd.com The sulfonamide class of compounds is known for exhibiting polymorphism. nih.gov

However, based on a review of available scientific literature, there are no specific reports detailing the existence or characterization of polymorphs for this compound. The known crystal structure is a monoclinic P2/a form. researchgate.net While only one solid-state form has been documented, the potential for other polymorphs to be discovered under different crystallization conditions cannot be excluded.

Analysis of Structure-Property Relationships through Crystallography

Crystallographic data provides a direct link between the molecular structure of this compound and its macroscopic physical properties.

The robust network of intermolecular N-H···O hydrogen bonds is the most significant structural feature influencing the compound's properties. researchgate.net This strong and directional interaction leads to a highly ordered and stable crystal lattice, which is typically associated with a higher melting point and lower solubility compared to a corresponding amorphous form. icdd.com The formation of infinite helical chains via these bonds dictates the packing efficiency and density of the crystal. researchgate.net

The presence of an intramolecular N-H···Cl hydrogen bond, as suggested by studies on closely related analogues, would enforce a specific molecular conformation. nih.govnih.gov This conformational rigidity can impact the molecule's ability to pack in different arrangements, potentially making the observed crystal form significantly more stable than other hypothetical polymorphs.

Chemical Reactivity and Mechanistic Studies of N 2 Chlorophenyl Benzenesulfonamide

Reactivity Profiling under Various Reaction Conditions

The reactivity of N-(2-Chlorophenyl)benzenesulfonamide is multifaceted, involving potential reactions at the sulfonamide N-H bond, the electrophilic sulfur atom, and the two aromatic rings. The ortho-chloro substituent on the aniline (B41778) ring introduces significant steric hindrance and electronic effects, which modulates the reactivity compared to its non-chlorinated or meta/para-substituted isomers. evitachem.comnih.gov For instance, crystal structure analysis reveals that the ortho-chloro group influences the conformation of the N-H bond and the dihedral angle between the two benzene (B151609) rings. nih.govnih.gov

General reactivity for this class of compounds includes:

Hydrolysis: The sulfonamide bond is susceptible to cleavage under acidic or basic conditions. evitachem.com

Substitution Reactions: The molecule can undergo both nucleophilic and electrophilic substitution reactions on its aromatic rings and at the sulfonamide group. evitachem.com

Oxidation and Reduction: The sulfur atom and the aromatic rings can be targeted under specific oxidative or reductive conditions. evitachem.com

The reaction conditions, such as pH, temperature, solvent, and the presence of catalysts, play a crucial role in determining the outcome of a reaction. For example, the stability of related sulfonated aromatic compounds in aqueous matrices is notably dependent on pH, with greater stability observed under acidic conditions. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The two aromatic rings of this compound are subject to electrophilic substitution, such as nitration and halogenation. The directing effects of the substituents on each ring govern the regioselectivity of these reactions.

Benzenesulfonyl Ring: The -SO₂NHR group is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl moiety.

2-Chlorophenyl Ring: This ring is influenced by two competing groups: the chlorine atom and the benzenesulfonamido (-NHSO₂Ph) group. The chlorine atom is a deactivating, ortho-, para-directing group. The -NHSO₂Ph group is also deactivating but directs incoming electrophiles to the ortho and para positions relative to the nitrogen. The combined effect makes electrophilic substitution on this ring complex.

Studies on the nitration of N-phenylbenzenesulfonamide demonstrate that substitution occurs primarily at the para position of the aniline ring, indicating the powerful directing effect of the sulfonamido group. libretexts.org

Nucleophilic Substitution:

Nucleophilic substitution is fundamental to both the synthesis and reactions of this compound.

Formation: The synthesis of this compound and its analogues typically involves a nucleophilic substitution reaction between a benzenesulfonyl chloride and an aniline. nih.govevitachem.comnih.gov In this case, the nitrogen atom of 2-chloroaniline (B154045) acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion and formation of the S-N bond. evitachem.com This process often follows a two-step addition-elimination mechanism. evitachem.com

Reactions on the Aromatic Ring: While simple aryl halides are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com The mechanism involves the attack of a nucleophile on the carbon bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide. libretexts.orgyoutube.com The electron-withdrawing sulfonyl group could potentially activate the 2-chlorophenyl ring to such reactions under forcing conditions.

Reactions at the Sulfonamide Moiety: The sulfonamide group itself can participate in nucleophilic substitution reactions, for instance, N-alkylation or N-acylation, by deprotonating the nitrogen with a suitable base. nih.gov

Hydrolysis and Stability Studies of the Sulfonamide Moiety

The stability of the sulfonamide bond is a critical aspect of its chemistry, particularly its susceptibility to hydrolysis. This reaction typically involves the cleavage of the sulfur-nitrogen (S-N) bond.

Studies on various sulfonamides have shown that hydrolysis can be catalyzed by both acid and base. nih.gov

Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the nitrogen atom can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. For some related compounds, the S-N bond cleavage is favorable under acidic conditions. nih.gov Kinetic studies on the hydrolysis of N,N'-diarylsulfamides in acidic water-acetone mixtures revealed that the reaction follows first-order kinetics, with a major pathway involving bimolecular water attack on the unprotonated substrate. rsc.org

Base-catalyzed hydrolysis: Under alkaline conditions, the mechanism can involve the attack of a hydroxide (B78521) ion on the sulfur atom. rsc.org

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic rings. Kinetic analyses of the hydrolysis of substituted benzenesulfonyl chlorides show that the rates for the alkaline hydrolysis follow the Hammett equation, indicating a clear dependence on substituent effects. rsc.org

General stability studies on sulfonated aromatic compounds have indicated that their stability is influenced by factors such as temperature and pH. For instance, storage at lower temperatures (e.g., 4°C or -20°C) enhances the stability of related compounds on solid-phase extraction cartridges, while in aqueous solutions, acidic pH (e.g., pH 2.5-3) promotes stability. nih.gov

General Conditions Influencing Sulfonamide Hydrolysis
ConditionEffect on Hydrolysis RateMechanistic Implication
Low pH (Acidic)Increases rateProtonation of N facilitates nucleophilic attack by H₂O on S (S-N cleavage). nih.govrsc.org
High pH (Alkaline)Increases rateDirect nucleophilic attack of OH⁻ on the sulfur atom. rsc.org
Electron-withdrawing groupsGenerally increases rateStabilizes the transition state by making the sulfur atom more electrophilic. rsc.orgrsc.org
Low TemperatureDecreases rateReduces kinetic energy, leading to greater stability. nih.gov

Reductive and Oxidative Transformations

The this compound molecule possesses sites amenable to both reduction and oxidation.

Oxidative Transformations: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) but the molecule can undergo other oxidative reactions.

Oxidation of the N-H bond: The nitrogen of the sulfonamide can be oxidized. For example, the oxidation of related N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using potassium persulfate (K₂S₂O₈). The proposed mechanism involves hydrogen atom abstraction (HAT) and single-electron transfer (SET) by the sulfate (B86663) radical anion. beilstein-journals.org

Oxidative Cleavage: Anodic oxidation offers a method for the N-C bond cleavage in sulfonamides under mild, oxidant-free conditions. acs.org

Oxidation to Sulfonimidamides: Sulfinamides, which are related to sulfonamides, can be oxidized to sulfonimidamides using reagents like N-chlorosuccinimide (NCS). beilstein-journals.org

Reductive Transformations:

Reductive Cleavage: The sulfonamide bond can be cleaved under certain reductive conditions, although it is generally stable. Strong reducing agents might be required.

Reduction of Other Functional Groups: If other reducible groups were present, such as a nitro group introduced via electrophilic substitution, they could be selectively reduced. For example, the reduction of a nitro group to an amino group on related benzenesulfonamide (B165840) structures is a common transformation, often achieved using metals like iron in acidic media. nih.gov

Derivatization Strategies for Functional Group Modification

Derivatization involves chemically modifying a compound to alter its properties, often for analytical purposes or to create new molecules with different functionalities. nih.gov For this compound, derivatization can target the N-H proton or the aromatic rings.

N-H Derivatization: The acidic proton on the sulfonamide nitrogen can be replaced. This is a common strategy in synthetic chemistry.

Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base can introduce new groups onto the nitrogen atom, forming tertiary sulfonamides. nih.gov This modification fundamentally alters the compound's hydrogen-bonding capacity. evitachem.com

Aromatic Ring Derivatization: Functional groups can be introduced onto the phenyl rings via electrophilic substitution (as discussed in 4.2) and then further modified. For instance, a nitro group can be reduced to an amine, which can then be converted into a diazonium salt for a wide range of subsequent reactions. nih.gov

Derivatization for Analysis: Chemical derivatization is frequently employed to enhance the detectability of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For example, attaching a tag with high proton affinity to a molecule can significantly improve its ionization efficiency and detection sensitivity in positive-mode mass spectrometry. nsf.gov While this compound itself has suitable properties for detection, its derivatives or related compounds with less favorable characteristics could benefit from such strategies.

Examples of Derivatization Strategies for Sulfonamide-related Scaffolds
Target SiteReagent/MethodPurpose/OutcomeReference
Sulfonamide N-HAlkyl Halide / BaseSynthesis of tertiary sulfonamides, modification of H-bonding. evitachem.comnih.gov
Sulfonamide N-HAcyl Chloride / BaseSynthesis of N-acylsulfonamides. nih.gov
Aromatic RingHNO₃/H₂SO₄ then Fe/HClIntroduction of an amino group for further functionalization. nih.govnih.gov
Aromatic C-HCalcium Carbide / Pd CatalystPalladium-catalyzed reaction to construct 1-sulfonyl-1H-indoles. researchgate.net
Analyte Functional GroupTagging Agent (e.g., N-(4-aminophenyl)piperidine)Enhance proton affinity for improved MS detection sensitivity. nsf.gov

Kinetic and Thermodynamic Aspects of Key Reactions

The study of kinetics and thermodynamics provides quantitative insight into the rates and feasibility of reactions involving this compound.

Kinetic Studies: Kinetic analysis of reactions involving the sulfonamide functional group helps to elucidate mechanisms.

Hydrolysis Kinetics: The hydrolysis of related aromatic sulfonyl chlorides has been shown to follow an SN2 mechanism for both neutral and alkaline conditions. rsc.org For the hydrolysis of N,N'-diarylsulfamides, the Hammett ρ value was determined to be +1.03, indicating that the reaction is facilitated by electron-withdrawing substituents on the aryl rings, which stabilize the developing negative charge in the transition state. rsc.org

Reaction Rate Factors: For reactions of sulfa drugs, factors such as steric effects and the nature of the amino group (primary, secondary, or tertiary) have been shown to influence the reaction rate constants. researchgate.net The ortho-chloro group in this compound would be expected to exert a significant steric effect on reactions at the sulfonamide bridge. evitachem.com

Thermodynamic Aspects: Thermodynamic data for this compound is not widely available. However, general principles and studies on related compounds can provide estimations.

Reaction Feasibility: The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. For synthetic reactions, conditions are chosen to ensure a negative ΔG.

Stability and Reactivity: The HOMO-LUMO energy gap is a key quantum chemical parameter related to the kinetic stability and chemical reactivity of a molecule. A large gap implies high stability and low reactivity. nih.gov

Sublimation and Solvation: For related sulfonamides, thermodynamic parameters for sublimation and solvation have been studied. Correlations between sublimation Gibbs energies and melting points, as well as between sublimation enthalpies and fusion enthalpies, allow for the prediction of these parameters from simpler thermo-physical measurements. epa.gov Such data is crucial for understanding processes like dissolution and membrane transport. epa.gov

Computational and Theoretical Chemistry Studies of N 2 Chlorophenyl Benzenesulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(2-Chlorophenyl)benzenesulfonamide. These methods provide detailed information on the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles, that correspond to a minimum on the potential energy surface. These theoretical structures are often validated by comparison with experimental data from X-ray crystallography.

For this compound, experimental crystallographic data provides a benchmark for theoretical models. researchgate.net While specific DFT geometry optimization studies for this exact molecule are not widely published, calculations on analogous sulfonamides are frequently performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), which have shown excellent correlation with experimental results. mdpi.com The optimized geometric parameters obtained from such calculations are crucial for subsequent analyses of the molecule's properties.

Table 1: Selected Experimental Geometric Parameters for this compound from X-ray Crystallography researchgate.net

Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
S-O(1)1.428O(1)-S-O(2)120.2
S-O(2)1.432O(1)-S-N107.4
S-N1.637O(2)-S-N106.8
S-C(benzenesulfonyl)1.764O(1)-S-C108.7
N-C(chlorophenyl)1.426O(2)-S-C107.9
C-Cl1.737N-S-C105.3

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that a molecule is more reactive. nih.gov Computational methods, particularly DFT, are routinely used to calculate the energies of these orbitals. schrodinger.com For arylsulfonamide derivatives, the HOMO-LUMO gap is analyzed to understand their electronic properties and potential as bioactive or electronic materials. researchgate.netrsc.org

Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Sulfonamide Compounds

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Silver complex of sulfadimethoxineB3LYP/LAV2P*-5.407-1.2794.128 researchgate.net
An anti-amoebic pyrazolopyrimidine sulfonamideDFT/6-31G**-6.49-2.114.38 nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP surface is expected to show highly negative potential (red) around the two oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the primary centers for hydrogen bonding and interaction with electrophiles. A region of positive potential (blue) is expected around the acidic hydrogen atom of the sulfonamide (N-H), making it a potential hydrogen bond donor site. The aromatic rings typically show a mix of potentials, with the π-electron clouds being slightly negative. dtic.mil

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. Theoretical calculations of vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental spectra to confirm molecular structure and aid in the assignment of complex spectral features.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. scirp.orgresearchgate.net For sulfonamides, this allows for the precise assignment of characteristic stretching and bending modes, such as the symmetric and asymmetric stretches of the SO2 group, the N-H stretch, and the S-N stretch. mdpi.com Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. scirp.orgresearchgate.net

Table 3: Typical Vibrational Frequencies for Key Functional Groups in Arylsulfonamides

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (Experimental)Description
N-H Stretch3200 - 3300Stretching vibration of the sulfonamide N-H bond.
SO₂ Asymmetric Stretch1330 - 1370Asymmetric stretching of the two S=O bonds.
SO₂ Symmetric Stretch1150 - 1180Symmetric stretching of the two S=O bonds.
C-S Stretch830 - 860Stretching of the bond between the sulfonyl group and the benzene (B151609) ring.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them.

The solid-state conformation has been determined by X-ray crystallography. researchgate.net A key feature is the conformation of the N-H bond relative to the substituents on the aniline (B41778) ring. In this compound, the N-H bond adopts a syn conformation with respect to the ortho-chlorine atom on the aniline ring. nih.gov This orientation facilitates the formation of an intramolecular N-H···Cl hydrogen bond. The molecule is twisted at the sulfur atom, with a defined C-S-N-C torsion angle. Comparisons with structurally similar sulfonamides reveal how different substitution patterns influence these conformational preferences. nih.gov

While crystallography provides a static picture, molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape in solution or the gas phase, providing insights into the molecule's flexibility and the full spectrum of accessible conformations.

Table 4: Comparison of Key Torsion Angles and Conformations in Related Sulfonamides

CompoundC-SO₂-NH-C Torsion Angle (°)Dihedral Angle Between Rings (°)N-H Conformation relative to ortho-substituentReference
This compound-49.1Syn to ortho-Cl nih.gov
2,4-Dichloro-N-(2-chlorophenyl)benzenesulfonamide54.574.3Syn to ortho-Cl nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org The generally accepted mechanism for this reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, proceeding through an addition-elimination or an SN2-type pathway to form the S-N bond and release HCl. wikipedia.orgnih.gov

While specific computational studies on the reaction pathway for the synthesis of this compound are not prominent in the literature, theoretical methods could be applied to:

Model the transition state structure for the S-N bond formation.

Calculate the activation energy barrier, providing insight into reaction kinetics.

Evaluate the thermodynamics of the reaction. nih.gov

Investigate the role of solvents and catalysts in the reaction mechanism.

Such studies would provide a comprehensive understanding of the sulfonamide formation process at a molecular level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are founded on the principle that the structural and physicochemical properties of a molecule dictate its activity. temple.edu By establishing a mathematical relationship between molecular descriptors and an observed activity or property, QSAR/QSPR models can predict the behavior of new, untested compounds. researchgate.netmedwinpublishers.com

For a series of compounds related to this compound, a QSAR or QSPR study would typically involve the following steps:

Data Set Compilation : A series of structurally related benzenesulfonamide (B165840) derivatives would be synthesized and their biological activity (for QSAR) or a specific physicochemical property (for QSPR) would be experimentally measured.

Molecular Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, steric and electronic fields). nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical model that links a selection of the most relevant descriptors to the observed activity or property. mdpi.com

Model Validation : The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new compounds. medwinpublishers.com

In the context of this compound and its analogues, a hypothetical QSAR study might explore their potential as inhibitors of a particular enzyme. The goal would be to understand how modifications to the phenyl rings or the sulfonamide linker affect inhibitory potency. Descriptors such as the Hammett electronic parameter (σ), hydrophobicity (logP), molar refractivity (MR), and steric parameters (e.g., Taft's Es) would be critical in elucidating the structure-activity relationship. For instance, studies on other sulfonamide derivatives have successfully used topological and quantum chemical descriptors to model activities ranging from herbicidal to antidiabetic. medwinpublishers.comnih.gov

A hypothetical QSPR model could be developed to predict a physical property like the enthalpy of vaporization for a series of chlorinated benzenesulfonamides. Such models have been successfully created for other classes of halogenated aromatic compounds, like polychlorinated biphenyls (PCBs), using 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA). nih.gov These models use steric and electrostatic fields as descriptors to predict the property of interest. nih.gov

To illustrate the output of a QSAR study, the following interactive table presents hypothetical data for a series of N-(substituted-phenyl)benzenesulfonamide derivatives. The table shows the relationship between selected molecular descriptors and a hypothetical inhibitory activity (pIC50).

Table 1: Hypothetical QSAR Data for N-(Aryl)benzenesulfonamide Derivatives

Compound ID Substitution (Aryl Group) LogP (Hydrophobicity) Molecular Weight ( g/mol ) Polar Surface Area (Ų) Predicted pIC50
1 2-Chlorophenyl 3.8 267.72 49.3 6.5
2 3-Chlorophenyl 3.9 267.72 49.3 6.2
3 4-Chlorophenyl 3.9 267.72 49.3 6.8
4 2,4-Dichlorophenyl 4.5 302.17 49.3 7.1
5 Phenyl 3.2 233.28 49.3 5.9
6 2-Methylphenyl 3.6 247.31 49.3 6.1

This hypothetical data suggests that increasing hydrophobicity and the presence of a chlorine atom at the para-position of the phenyl ring may be beneficial for the activity. Such insights are invaluable for guiding the design of more potent compounds.

Virtual Screening and Ligand-Based Drug Design Methodologies (Non-Clinical Focus)

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies are powerful tools for the discovery of new active compounds. nih.gov These approaches are predicated on the molecular similarity principle, which states that compounds with similar structures are likely to exhibit similar biological activities. temple.edu this compound could serve as a starting point or a reference compound (a "hit") in such a discovery campaign.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researcher.life When the target structure is unknown, ligand-based virtual screening is employed. This can involve several approaches:

Pharmacophore Modeling : A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. Starting from the 3D structure of this compound, a pharmacophore model can be generated. This model would then be used as a 3D query to screen large compound databases, identifying molecules that match the pharmacophore regardless of their underlying chemical scaffold. nih.gov

2D Similarity Searching : This method uses the 2D chemical structure of this compound to find other molecules with similar structures in a database. Similarity is quantified using various molecular fingerprints and similarity coefficients (e.g., Tanimoto coefficient). temple.edu

3D Shape Similarity : This technique goes beyond 2D structure and compares the 3D shape and volume of molecules. This compound would be used as a template, and the database would be searched for compounds that have a high degree of shape overlap. temple.edu

For example, a virtual screening campaign could be initiated to find novel scaffolds that mimic the key interactions of this compound. A pharmacophore model might consist of two aromatic rings, a hydrogen bond donor (the N-H group), and a hydrogen bond acceptor (the sulfonyl oxygens), all in a specific geometric arrangement. This model would then be used to filter a database like ZINC or ChEMBL.

The output of a virtual screening run is typically a ranked list of compounds based on how well they match the search query. The top-ranked compounds are then selected for experimental testing. A hypothetical outcome of a virtual screening campaign starting from this compound is presented in the interactive table below.

Table 2: Hypothetical Virtual Screening Hit List

Rank Compound ID Similarity Score (to query) Molecular Formula Source Database
1 ZINC12345678 0.92 C14H12N2O2S ZINC
2 CHEMBL98765 0.89 C13H11NO3S ChEMBL
3 ZINC87654321 0.88 C15H15NO2S ZINC
4 CHEMBL12345 0.85 C12H9Cl2NO2S ChEMBL

These methodologies, while computational, provide a rational and efficient approach to narrowing down the vast chemical space to a manageable number of candidates for further investigation, accelerating the early stages of non-clinical research. nih.gov

Biological and Pharmacological Research in Vitro and Preclinical Perspectives

Elucidation of Molecular Mechanisms of Action in Biological Systems (In Vitro)

Given the absence of confirmed in vitro biological activity for N-(2-Chlorophenyl)benzenesulfonamide, no specific molecular mechanisms of action have been elucidated for this compound.

Based on its structure, any potential biological activity would likely stem from the benzenesulfonamide (B165840) functional group. If it were to act as an enzyme inhibitor, the mechanism would likely involve the interaction of the sulfonamide moiety (-SO₂NH-) with a metallic cofactor (like zinc in carbonic anhydrase) or key amino acid residues in an enzyme's active site. nih.gov If it were to exhibit antiproliferative activity, potential mechanisms could include the induction of apoptosis or cell cycle arrest, as seen with some more complex sulfonamide derivatives. nih.gov However, these are hypothetical mechanisms based on the activities of related compounds and have not been experimentally verified for this compound.

Identification and Validation of Molecular Targets and Pathways (Non-Human, Non-Clinical)

There are no published studies identifying or validating specific molecular targets or pathways for this compound in non-human or non-clinical models.

Research on analogous compounds suggests potential targets. For example, various isoforms of carbonic anhydrase are primary targets for a vast number of benzenesulfonamide derivatives. nih.govmdpi.com Other potential targets identified for more complex sulfonamides include receptor tyrosine kinases like TrkA, which is a target for some benzenesulfonamide analogs in glioblastoma models. mdpi.com These findings highlight plausible avenues for future investigation into the molecular targets of this compound, should it demonstrate biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound and its derivatives, SAR analyses have been crucial in identifying key structural features that determine their therapeutic potential, including anticancer and antimicrobial effects.

Research has shown that modifications to various parts of the N-arylbenzenesulfonamide scaffold can significantly impact biological activity. The sulfonamide linker itself is often critical for the compound's function. nih.gov For instance, studies on related benzenesulfonamide derivatives have highlighted the importance of the sulfonamide NH group for potency. nih.govresearchgate.net

In the context of anticancer activity, SAR studies have revealed that substituents on both the phenyl ring of the benzenesulfonamide and the N-phenyl ring play a significant role. For example, in a series of 2-mercaptobenzenesulfonamide derivatives, the introduction of different substituents was investigated to establish their impact on anticancer activity. nih.gov Similarly, studies on (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives demonstrated that the nature of the 2-aryl-vinyl substituent and the benzenesulfonamide scaffold influence anti-tumor activity. mdpi.com The position of substituents is also critical; for instance, substitutions at position 4 of the benzene (B151609) ring A in one series of analogues were associated with higher transcriptional activity. nih.gov

For antimicrobial applications, SAR studies on sulfonamide derivatives have also yielded important insights. For example, in a series of chromene-sulfonamide hybrids, different substitutions were made to evaluate their effect on antibacterial activity. nih.gov The presence of specific groups, such as a para-nitrophenyl (B135317) methyl ether group at the 2-position of N-toluene-sulfonyl bromobenzimidazole, was found to enhance antibacterial properties. acu.edu.in

These studies collectively underscore the value of SAR in optimizing the therapeutic properties of this compound analogues by systematically modifying their chemical structures.

In Silico and In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

The assessment of ADME properties is a critical step in drug discovery, helping to predict the pharmacokinetic behavior of a compound. nih.gov For this compound and its analogues, both computational (in silico) and laboratory-based (in vitro) methods are employed.

Computational Prediction of Pharmacokinetic Properties

In silico ADME prediction has become an indispensable tool in early drug development to forecast the pharmacokinetic profile of new chemical entities. nih.govnih.gov These computational models can predict a range of properties, including absorption, distribution, metabolism, and excretion, thereby reducing the risk of late-stage drug attrition. nih.gov

For sulfonamide derivatives, various in silico tools are used to predict their drug-likeness and ADME profiles. nih.govrsc.orgrsc.org These predictions can include parameters such as gastrointestinal absorption and blood-brain barrier penetration. mdpi.com For example, a study on novel benzimidazole (B57391) derivatives involved the in silico prediction of physicochemical properties and pharmacokinetics. nih.govrsc.org Similarly, for a series of chromene-sulfonamide hybrids, ADMET prediction was used to anticipate their antibacterial activity. nih.gov These computational approaches allow for the early identification of compounds with potentially favorable pharmacokinetic characteristics.

In Vitro Metabolic Stability and Plasma Protein Binding Studies

In vitro assays are essential for experimentally validating the predictions made by computational models and for providing more definitive data on a compound's metabolic fate.

Metabolic Stability: The metabolic stability of a drug candidate, its resistance to being broken down by metabolic enzymes, is a key determinant of its half-life and bioavailability. dergipark.org.tr These studies are often conducted using liver microsomes, which are rich in cytochrome P450 enzymes. dergipark.org.trnih.gov For instance, the metabolic stability of novel benzenesulfonamide derivatives has been evaluated in the presence of human liver microsomes. nih.gov In one study, a hydrazone-sulfonate derivative's metabolic stability was assessed using rat liver microsomes, revealing that its stability was highly dependent on the presence of cofactors. dergipark.org.tr Such studies help to identify compounds with favorable metabolic profiles, like a derivative that was found to be most resistant to human metabolism with a half-life of 38.5 minutes. nih.gov Strategies to improve metabolic stability can include structural modifications such as cyclization or the replacement of hydrogen with deuterium. researchgate.net

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), influences its distribution and availability to reach its target site. nih.gov The unbound fraction of the drug is generally the pharmacologically active portion. The interaction of various drugs with these proteins has been studied to understand their distribution characteristics. nih.gov For example, while no plasma protein binding was observed for EIDD-1931 in one study, the interaction of other compounds like imatinib (B729) with HSA and AGP has been reported. nih.gov Evaluating plasma protein binding is a crucial component of preclinical development to predict the in vivo behavior of drug candidates.

Development of Biological Assays and High-Throughput Screening Methodologies

The development of robust and efficient biological assays is fundamental to discovering and characterizing new drug candidates. nih.gov These assays are used to measure the biological activity of compounds and are often adapted for high-throughput screening (HTS) to test large libraries of molecules rapidly. nih.govewadirect.com

Biological Assays: A biological assay, or bioassay, is a procedure for quantifying a biological process. nih.gov The development of a bioassay involves several critical steps, including determining the signal that indicates biological activity and establishing a dose-response relationship. biopharminternational.com Assays can be cell-free (biochemical) or cell-based. nih.gov For sulfonamide derivatives, a variety of assays are employed to assess their therapeutic potential. For example, in the search for anticancer agents, cytotoxicity assays against various cancer cell lines (e.g., HeLa, HCT-116, MCF-7) are commonly used. nih.govmdpi.comnih.gov The development process also includes validating the assay for specificity, ensuring that it only measures the intended biological activity without interference from other substances. biopharminternational.com

High-Throughput Screening (HTS): HTS utilizes automation and miniaturization to screen vast numbers of compounds in a short period. ewadirect.comyoutube.com This technology has revolutionized drug discovery by significantly increasing the efficiency of identifying lead compounds. ewadirect.com HTS can be applied to various screening types, including biochemical, cell-based, and gene-based assays. ewadirect.com

In the context of sulfonamide-related research, HTS has been instrumental. For example, a multiplexed HTS assay was developed to screen for inhibitors of the Werner syndrome protein (WRN), leading to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel inhibitors. nih.govresearchgate.net Such HTS campaigns can rapidly identify hits from large compound libraries, which can then be further optimized through medicinal chemistry efforts. mdpi.com The data generated from HTS, combined with assay-specific information, can also be used to build more accurate predictive models of bioactivity. nih.gov

The continuous innovation in assay development and HTS technologies is crucial for accelerating the discovery of new therapeutic agents based on the this compound scaffold and its analogues.

Potential Applications in Materials Science and Industrial Chemistry Non Biological, Non Clinical

Role as Chemical Precursors and Intermediates in Organic Synthesis

N-(2-Chlorophenyl)benzenesulfonamide serves as a valuable precursor and intermediate in the synthesis of a variety of more complex organic molecules. The presence of the sulfonamide linkage and the reactive sites on the aromatic rings allow for a range of chemical modifications.

The synthesis of this compound itself is typically achieved through the reaction of benzenesulfonyl chloride with 2-chloroaniline (B154045). nih.govnih.gov This straightforward synthetic route makes it a readily accessible starting material.

Derivatives of this compound can be prepared to introduce new functional groups, thereby expanding their synthetic utility. For instance, related N-aryl-arylsulfonamides have been synthesized with various substituents on the phenyl rings to study their structural and chemical properties. nih.govnih.gov These studies demonstrate the versatility of the sulfonamide scaffold in creating a library of compounds with tailored characteristics. The synthesis of N-chloro-N-(phenylsulfonyl)benzenesulfonamide highlights the reactivity of the sulfonamide nitrogen, which can be chlorinated to create a source of electrophilic chlorine. chemicalbook.com

Furthermore, the core structure of this compound is analogous to scaffolds used in the synthesis of heterocyclic compounds, which are of significant interest in materials science. While not directly involving the title compound, studies on the synthesis of heteroaryl sulfonamides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) illustrate the potential for benzenesulfonamide (B165840) derivatives to be transformed into complex heterocyclic systems.

The following table summarizes the synthesis of this compound and a related derivative as reported in the literature.

Starting Material 1Starting Material 2ProductReaction ConditionsReference
Benzenesulfonyl chloride2-ChloroanilineThis compoundBoiled for 10 minutes nih.govnih.gov
4-Chlorobenzenesulfonyl chloride2-Chloroaniline4-Chloro-N-(2-chlorophenyl)benzenesulfonamideBoiled for 10 minutes nih.gov

Applications in Coordination Chemistry and Metal Complex Formation

The sulfonamide group in this compound contains nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes with such ligands can lead to materials with interesting catalytic, magnetic, or optical properties.

While specific studies on the coordination complexes of this compound are not widely reported, research on analogous compounds provides insight into its potential. For example, zinc(II) complexes of chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides have been synthesized and characterized. mdpi.com These complexes exhibit a tetrahedral geometry around the zinc center and display photoluminescent properties. mdpi.com The study of these related complexes suggests that this compound could act as a ligand to form stable metal complexes. The presence of the ortho-chloro substituent on the phenyl ring can influence the coordination geometry and the stability of the resulting complexes due to steric and electronic effects.

Crystal structure analyses of this compound and its derivatives reveal key structural parameters that would influence metal coordination. nih.govnih.govnih.govresearchgate.net The dihedral angle between the two aromatic rings is a critical feature, with values reported around 71.6° to 84.7° for related structures. nih.govnih.gov This significant twist in the molecule would affect how it binds to a metal center.

The table below presents selected crystallographic data for this compound and a related compound, which are pertinent to its potential as a ligand.

CompoundCrystal SystemSpace GroupDihedral Angle between Rings (°)Reference
This compoundMonoclinicP2₁/aNot explicitly stated, but related compounds show significant twist researchgate.net
4-Chloro-N-(2-chlorophenyl)benzenesulfonamideMonoclinicC2/c84.7 nih.govresearchgate.net
N-(2-chlorophenyl)-4-methylbenzenesulfonamideMonoclinicP2₁/c71.6 nih.gov

Potential in Polymer Science and Engineering

While direct applications of this compound in polymer science are not extensively documented, its structural features suggest potential uses. The presence of two aromatic rings and a sulfonamide linker offers a rigid backbone that could be incorporated into polymers to enhance thermal stability and mechanical strength.

If functionalized with polymerizable groups, such as vinyl or acrylic moieties, this compound could serve as a monomer in the synthesis of specialty polymers. The chlorine substituent could also be a site for post-polymerization modification, allowing for the tuning of polymer properties. The rigid and non-planar structure of the molecule could lead to polymers with high glass transition temperatures and amorphous morphologies.

Although speculative for the title compound, the broader class of sulfonamide-containing polymers is known. These polymers often exhibit interesting properties such as high thermal resistance and specific solubility characteristics. Further research would be needed to explore the synthesis and characterization of polymers derived from this compound.

Exploration in Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. Sulfonamides, particularly those derived from amino acids, have emerged as a promising class of organocatalysts.

A notable example is the development of proline sulfonamide-based organocatalysts. nih.gov These catalysts, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, have proven effective in a variety of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.gov The sulfonamide moiety plays a crucial role in the catalytic cycle, influencing the stereochemical outcome of the reaction.

While this compound itself is not a proline derivative, the success of related sulfonamides in organocatalysis suggests that it could be a scaffold for the design of new catalysts. By incorporating a catalytically active group or by using the molecule as a ligand for a metal catalyst, it may be possible to develop novel catalytic systems. The electronic properties of the chlorinated phenyl ring could modulate the activity and selectivity of such a catalyst.

Photophysical and Optoelectronic Properties

Compounds with extended π-conjugated systems and donor-acceptor architectures often exhibit interesting photophysical and optoelectronic properties, such as fluorescence and electroluminescence. The structure of this compound, with its two phenyl rings connected by a sulfonamide bridge, forms a basic donor-acceptor system that could give rise to such properties.

Studies on related compounds support this potential. For instance, zinc(II) complexes of azomethine derivatives of 2-(N-tosylamino)benzaldehyde, which share the sulfonamide linkage, are known to fluoresce in the blue region of the spectrum with high quantum yields, making them promising for applications in Organic Light Emitting Diodes (OLEDs). mdpi.com The introduction of chlorine atoms into these molecules was found to influence their solubility and photoluminescent properties. mdpi.com

The table below shows the photoluminescence data for a related zinc complex.

CompoundEmission Wavelength (λPL, nm)Quantum Yield (φ)MediumReference
Zinc complex of N-[5-Chloro-2-[(phenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide433> 0.20CH₂Cl₂ solution mdpi.com

Environmental Chemistry Applications (e.g., Degradation Pathways, Remediation)

The environmental fate of sulfonamides is an area of active research due to their widespread use as antibiotics. Understanding the degradation pathways of compounds like this compound is important for assessing their environmental impact and developing potential remediation strategies.

The degradation of sulfonamides in the environment can occur through both biotic and abiotic processes. mdpi.com Biodegradation is a key process, with various microorganisms capable of breaking down these compounds. nih.govnih.gov The degradation can be influenced by factors such as the type of sulfonamide, soil or water properties, and the microbial community present. nih.govnih.gov

Abiotic degradation pathways include hydrolysis and photodegradation. mdpi.com Photodegradation, the breakdown of compounds by sunlight, can be a significant process for sulfonamides in surface waters. mdpi.com Advanced oxidation processes, such as UV irradiation combined with persulfate, have been shown to effectively degrade sulfonamides in water. mdpi.com The presence of other substances, like benzophenones, can also influence the photodegradation rates of sulfonamides. mdpi.com

While specific degradation studies on this compound are limited, the general knowledge of sulfonamide degradation suggests that it would be susceptible to similar pathways. The presence of the chlorine atom may affect its persistence and the nature of its degradation products. For example, some studies have shown that chlorinated sulfonamides can be resistant to biodegradation. nih.gov Further research is needed to determine the specific environmental fate and potential for remediation of this compound.

Future Directions and Research Challenges for N 2 Chlorophenyl Benzenesulfonamide

Integration of Advanced Synthetic Methodologies

The conventional synthesis of N-(2-Chlorophenyl)benzenesulfonamide, typically involving the reaction of benzenesulfonyl chloride with 2-chloroaniline (B154045), while effective, offers avenues for significant improvement in terms of efficiency, safety, and environmental impact. Future research should prioritize the integration of advanced synthetic methodologies to address these challenges.

Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. ed.gov For the synthesis of this compound, flow chemistry could offer enhanced control over reaction parameters such as temperature and mixing, leading to higher yields and purity. ed.gov The enclosed nature of flow reactors also improves safety, a crucial consideration when working with reactive intermediates like sulfonyl chlorides. ed.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave-assisted synthesis to the sulfonamidation reaction could drastically reduce reaction times from hours to minutes, thereby increasing throughput and energy efficiency. acs.org

Electrochemical Synthesis: An environmentally benign approach gaining traction is the electrochemical oxidative coupling of thiols and amines. nih.gov This method, driven by electricity, avoids the need for chemical oxidants and catalysts, generating hydrogen as the only byproduct. nih.gov Exploring this for this compound could offer a greener synthetic route.

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, present a sustainable alternative to traditional solvent-based synthesis. drugbank.com A one-pot, two-step mechanochemical procedure for sulfonamide synthesis has been demonstrated, which could be adapted for the production of this compound, minimizing solvent waste and simplifying purification. drugbank.com

Novel Approaches in High-Resolution Structural Characterization

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its interactions with biological targets and designing new derivatives. While X-ray crystallography has provided initial insights into its solid-state conformation, future research should leverage more advanced techniques for a comprehensive structural understanding. researchgate.net

Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) offers a powerful tool for elucidating the fragmentation patterns of sulfonamides, which can provide valuable structural information. acs.org Techniques like electrospray ionization (ESI)-MS/MS can reveal details about the gas-phase structure and reactivity of this compound and its derivatives. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) is also crucial for ensuring the accurate mass and elemental composition of synthesized analogues. acs.org

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, recent advances in cryo-EM, particularly microcrystal electron diffraction (MicroED), have enabled the high-resolution structure determination of small organic molecules from nanocrystals. drugbank.comresearchgate.net This technique could be invaluable for obtaining structural information on polymorphs or derivatives of this compound that are challenging to crystallize into larger single crystals suitable for X-ray diffraction. drugbank.comresearchgate.net

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods, can provide detailed information about the solution-state conformation and dynamics of this compound. nih.gov Studying its interaction with model proteins or membranes by NMR can offer insights into its potential biological recognition modes.

Expansion of Computational Modeling for Complex Systems

Computational modeling is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. For this compound, a significant expansion of computational studies is warranted to guide future experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov This can help in understanding its chemical behavior and in the rational design of new derivatives with tailored electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound in different environments, such as in solution or in the presence of a biological membrane. acs.org This can reveal preferred conformations and potential binding modes that are not accessible from static crystal structures.

In Silico Screening and Target Prediction: A major challenge for a relatively simple molecule like this compound is the identification of its biological targets. Computational approaches such as molecular docking and pharmacophore modeling can be used to screen this molecule against libraries of known protein structures to predict potential binding partners. nih.gov More advanced machine learning-based methods can also be used for target deconvolution and repurposing by analyzing chemical structure and bioactivity data. nih.gov

Discovery of Underexplored Biological Targets and Non-Clinical Therapeutic Avenues

The sulfonamide moiety is present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govwikipedia.org However, the specific biological targets and therapeutic potential of the structurally simpler this compound remain largely unexplored.

Phenotypic Screening: A key future direction is to subject this compound and a library of its close analogues to broad phenotypic screening assays. enamine.net This approach can uncover unexpected biological activities in various disease models, such as cancer cell proliferation, inflammation, or neurodegeneration, without a priori knowledge of the molecular target. nih.govmdpi.com

Target Deconvolution: Once a promising phenotype is identified, the next critical step is target deconvolution to identify the specific protein or pathway responsible for the observed effect. nih.gov Modern chemical biology offers a range of techniques for this, including affinity-based proteomics and genetic approaches. researchgate.netnih.gov

Exploring Novel Therapeutic Areas: While sulfonamides are well-established as antibacterials, their potential in other therapeutic areas is continuously expanding. wikipedia.org Research into the effects of this compound could focus on underexplored areas for simple sulfonamides, such as their potential as enzyme inhibitors (e.g., carbonic anhydrases, proteases) or modulators of protein-protein interactions. nih.gov

Development of Sustainable and Economical Production Processes

For any chemical compound to have a real-world impact, its production must be both economically viable and environmentally sustainable. Future research on this compound should therefore focus on developing production processes that adhere to the principles of green chemistry.

Green Synthesis Methodologies: As mentioned in the advanced synthetic methodologies section, techniques like flow chemistry, electrochemical synthesis, and mechanochemistry offer significant advantages in terms of reduced solvent usage, energy consumption, and waste generation. nih.govsci-hub.se A comprehensive evaluation of these methods for the synthesis of this compound is a key research challenge.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Exploring biocatalytic routes, for instance, using engineered enzymes for the sulfamidation step, could lead to highly selective and environmentally friendly production processes.

Techno-Economic Analysis: A thorough techno-economic analysis of different synthetic routes is crucial for identifying the most sustainable and cost-effective method for large-scale production. nih.gov This analysis should consider factors such as raw material costs, energy consumption, waste treatment, and process safety. nih.gov

Multidisciplinary Research Opportunities and Collaborative Initiatives

Addressing the multifaceted research challenges and opportunities outlined above will require a concerted effort from researchers across various disciplines. Fostering a collaborative environment is paramount to accelerating progress in the field.

Academic-Industrial Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies can be highly synergistic. ed.govacs.orgdrugbank.comacs.org Academia can provide expertise in fundamental research and novel methodologies, while industry can offer resources for high-throughput screening, lead optimization, and commercialization. ed.govacs.orgdrugbank.comacs.org Such partnerships are crucial for translating basic research findings into tangible applications.

Consortia and Funding Initiatives: The formation of research consortia focused on the development of novel sulfonamides could pool resources and expertise from different institutions. nih.gov Seeking funding from governmental agencies and private foundations that support collaborative drug discovery and green chemistry research will be essential to drive these initiatives forward. merckgroup.com

Integration of Chemical Biology and Systems Biology: A systems biology approach, which considers the complex network of interactions within a cell, can provide a more holistic understanding of the effects of this compound. Integrating chemical biology tools to probe these systems can help to elucidate its mechanism of action and identify potential off-target effects.

Q & A

Q. What synthetic routes are effective for preparing N-(2-Chlorophenyl)benzenesulfonamide, and how is purity ensured?

The compound is synthesized via sulfonylation of 2-chloroaniline with benzenesulfonyl chloride derivatives. A typical protocol involves:

  • Reacting 2-chloroaniline with sulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride) in chloroform under controlled conditions.
  • Purification by recrystallization from ethanol or aqueous ethanol, monitored via melting point consistency and spectroscopic validation (IR, NMR) .
  • Single-crystal growth for structural confirmation is achieved via slow evaporation of ethanol solutions .

Q. Which analytical techniques are critical for confirming the molecular conformation of This compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, torsion angles (e.g., C1–S–N–C7 torsion angle = -54.9°), and intermolecular interactions (N–H···O/Cl hydrogen bonds) .
  • Spectroscopy: IR identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹). 1^1H NMR confirms aromatic protons and NH signals (δ ~7–8 ppm) .

Q. How does the sulfonamide group influence the compound’s hydrogen-bonding network?

The NH group participates in intramolecular N–H···Cl and intermolecular N–H···O(S) interactions, stabilizing the crystal lattice. For example, in N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, these interactions create infinite chains along the crystallographic b-axis, with H-bond distances of 2.12–2.25 Å .

Advanced Research Questions

Q. How do substituents on the benzene rings affect conformational flexibility and intermolecular interactions?

Substituents like methyl or chloro groups induce steric/electronic effects, altering torsion angles and ring tilts:

  • Torsion angles: In N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, the C1–S–N–C7 torsion angle (-54.9°) differs significantly from analogs with methyl substituents (e.g., +71.6° in 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide) due to steric hindrance .
  • Ring tilts: The dihedral angle between the two benzene rings ranges from 45.5° to 75.7°, depending on substituent positions .

Q. What computational strategies are optimal for predicting the binding affinity of This compound derivatives to biological targets?

  • Docking studies: Tools like AutoDock assess ligand-protein interactions by accounting for ligand torsion flexibility. For example, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide was evaluated for anti-diabetic activity via docking to PPARγ .
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How can crystallographic data contradictions (e.g., variable torsion angles) be resolved in sulfonamide derivatives?

  • Refinement software: SHELXL (SHELX suite) refines structures against high-resolution data, handling restraints for disordered atoms. For example, NH hydrogen positions are refined with distance restraints (N–H = 0.86 Å) .
  • Comparative analysis: Cross-referencing with analogs (e.g., 4-chloro-N-(2-chlorophenyl)benzenesulfonamide) identifies trends in steric/electronic effects .

Q. What methodologies validate the biological activity of This compound in anti-microbial or anti-cancer assays?

  • In vitro screening: MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Apoptosis assays: Flow cytometry (Annexin V/PI staining) and MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • SAR studies: Modifying substituents (e.g., methoxy, nitro groups) to optimize activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.